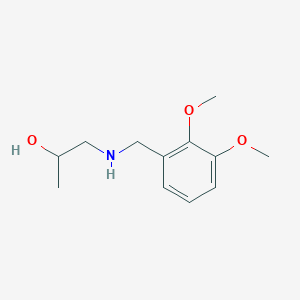

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol . It is primarily used in research and has applications in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol typically involves the reaction of 2,3-dimethoxybenzylamine with an appropriate epoxide under controlled conditions. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic attack on the epoxide ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.

Análisis De Reacciones Químicas

Types of Reactions

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzylamines or benzyl alcohols.

Aplicaciones Científicas De Investigación

Chemical Reactions

The compound can undergo various reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to form different amines or alcohols.

- Substitution : The benzylamino group can participate in nucleophilic substitution reactions.

Chemistry

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable compound in synthetic chemistry .

Biology

Research has focused on the biological activity of this compound, particularly its interactions with enzymes and receptors. Preliminary studies suggest potential therapeutic properties that warrant further investigation .

Medicine

The compound is being explored for its potential applications in pharmacology, especially concerning its effects on neurotransmitter systems. Its ability to modulate receptor activity may lead to new therapeutic strategies for neurological disorders .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its properties make it suitable for various applications in material science and chemical engineering .

A study published in the Journal of Medicinal Chemistry investigated the interactions of similar compounds with dopamine receptors. The findings indicated that modifications in the molecular structure significantly affected receptor selectivity and potency . Although not directly testing this compound, this research underscores the importance of structural variations in pharmacological activity.

Case Study 2: Synthetic Applications

Research has demonstrated that compounds similar to this compound can be effectively used as intermediates for synthesizing complex organic molecules. A synthetic route involving this compound was detailed, showcasing its utility in producing derivatives with distinct biological activities .

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dimethoxy-benzylamino)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethoxybenzylamine: Similar structure but different substitution pattern on the benzene ring.

3,4-Dimethoxybenzylamine: Another similar compound with different methoxy group positions.

Uniqueness

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is unique due to its specific substitution pattern and the presence of both benzylamino and hydroxyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .

Actividad Biológica

1-(2,3-Dimethoxy-benzylamino)-propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a benzylamino group attached to a propan-2-ol moiety, with two methoxy groups on the benzene ring. This unique structure allows for diverse chemical interactions and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate enzyme activity, which can influence various biochemical pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved in its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values suggest a strong potential for use as an antimicrobial agent.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings indicate that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are promising, suggesting that further development could lead to effective cancer therapies.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| A549 | <10 |

The ability to induce apoptosis in cancer cells has been noted, highlighting its potential as an anticancer agent .

Anti-inflammatory and Analgesic Properties

There is emerging evidence that this compound may possess anti-inflammatory and analgesic properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines and modulation of pain pathways, although further studies are needed to confirm these mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3,4-Dimethoxybenzylamine | Lacks propan-2-ol moiety | Moderate antimicrobial activity |

| 2-Methoxy-1-methyl-ethylamine | Simple amine structure | Limited biological activity |

| 1-(3,4-Dimethoxy-benzylamino)-propan-2-ol oxalate | Similar structure with oxalate salt | Exhibits broad antimicrobial and antiproliferative activity |

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds .

Case Studies

Several case studies have explored the biological effects of this compound:

- Anticancer Study : In vitro studies demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential for development as an anticancer drug.

- Antimicrobial Efficacy : Clinical evaluations showed promising results in treating infections caused by resistant bacterial strains, indicating its potential role in antibiotic therapy.

Propiedades

IUPAC Name |

1-[(2,3-dimethoxyphenyl)methylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(14)7-13-8-10-5-4-6-11(15-2)12(10)16-3/h4-6,9,13-14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOPFKSHQYCYNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=C(C(=CC=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.